![molecular formula C17H23N3O2 B1273709 tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate CAS No. 344566-78-5](/img/structure/B1273709.png)

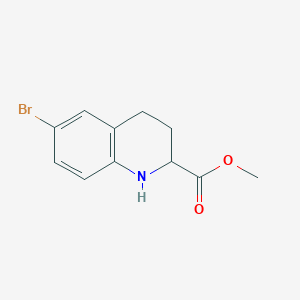

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

説明

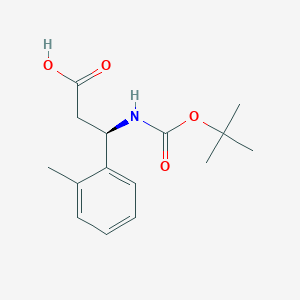

“tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate” is a chemical compound . It is a 4-aryl piperidine . The molecular weight of this compound is 301.39 .

Synthesis Analysis

The synthesis of a similar compound involves two steps. In the first step, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzoic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a benzoyl piperidine. In the second step, the resulting product from step 1 is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form the final product.Molecular Structure Analysis

The molecular formula of “tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate” is C17H23N3O2 . The InChI code for this compound is 1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) .Chemical Reactions Analysis

The synthesis of a similar compound involves two steps. In the first step, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzoic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a benzoyl piperidine. In the second step, the resulting product from step 1 is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form the final product.Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate” is 301.39 . It is a powder and is usually 95% pure .科学的研究の応用

Synthesis of Ceftolozane

Ceftolozane: is a novel fifth-generation cephalosporin antibiotic with a broad antibacterial spectrum and strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa . The compound tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate serves as an important intermediate in the synthesis of ceftolozane. The synthesis involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine .

Chiral Selective Synthesis

The compound is utilized in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This process is crucial for achieving high chiral selectivity, which is significant in the pharmaceutical industry for the production of enantiomerically pure substances. The optimal conditions for this synthesis include a temperature of 40°C, pH 7.0, and specific enzyme and substrate loadings to achieve over 99% chiral selectivity .

Antidepressant Drug Precursor

Tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate acts as a preliminary ingredient in the synthesis of antidepressant drugs such as Citalopram and Escitalopram oxalate . These drugs function by selectively inhibiting the uptake of serotonin (5-HT), providing therapeutic effects for depression and anxiety disorders .

Benzohydrol Intermediates

The compound is also involved in the synthesis of various benzohydrols , specifically chlorobenzohydrols, which are intermediates in the preparation of nefopam . Nefopam is a non-opioid analgesic used for the relief of moderate to severe pain and has properties of a muscle relaxant and antidepressant .

Piperazine Derivatives

Piperazine and its derivatives, including tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate, are valuable building blocks in the synthesis of a wide range of organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives have diverse applications in medicinal chemistry and drug development.

Biological Evaluation

The compound has been evaluated for its biological activity , particularly its antimicrobial properties. Modifications of the compound, such as the introduction of a difluoro group at specific positions on the benzene ring, can influence its antimicrobial strength and efficacy .

特性

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKMRJBIMLSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383443 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

CAS RN |

344566-78-5 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)